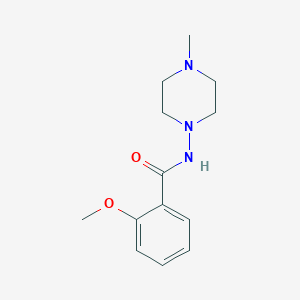

2-methoxy-N-(4-methylpiperazin-1-yl)benzamide

Beschreibung

2-Methoxy-N-(4-methylpiperazin-1-yl)benzamide is a benzamide derivative featuring a methoxy substituent at the ortho position of the benzoyl group and a 4-methylpiperazine moiety attached to the amide nitrogen. The 4-methylpiperazine group enhances solubility and bioavailability while contributing to target binding through hydrogen bonding and hydrophobic interactions .

The compound has been studied in diverse contexts, including as a precursor for antitumor agents , a modulator of ion channels , and a ligand for protein-protein interaction inhibitors . Its synthetic accessibility and structural adaptability make it a scaffold of interest for structure-activity relationship (SAR) studies.

Eigenschaften

CAS-Nummer |

548791-74-8 |

|---|---|

Molekularformel |

C13H19N3O2 |

Molekulargewicht |

249.31 g/mol |

IUPAC-Name |

2-methoxy-N-(4-methylpiperazin-1-yl)benzamide |

InChI |

InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)14-13(17)11-5-3-4-6-12(11)18-2/h3-6H,7-10H2,1-2H3,(H,14,17) |

InChI-Schlüssel |

YWOBODRBXRVLEC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)NC(=O)C2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route

The principal synthetic approach to 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide involves the condensation of 2-methoxybenzoic acid with 4-methylpiperazine, typically facilitated by a coupling agent and a catalyst (Table 1).

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Methoxybenzoic acid + 4-methylpiperazine | Starting materials |

| 2 | N,N’-Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate carboxylic acid |

| 3 | 4-Dimethylaminopyridine (DMAP) | Catalyst to accelerate amide bond formation |

| 4 | Dichloromethane (DCM) | Solvent, reaction at room temperature for several hours |

The reaction proceeds via carbodiimide-mediated activation of the carboxylic acid, forming an active ester intermediate that subsequently reacts with the nucleophilic amine group of 4-methylpiperazine to yield the benzamide product. The use of DMAP enhances the reaction rate and yield by acting as a nucleophilic catalyst.

Industrial Scale Synthesis

For large-scale production, the synthetic route remains fundamentally similar but is optimized for efficiency and reproducibility. Techniques such as continuous flow reactors and automated reagent addition are employed to maintain consistent reaction conditions, improve yield, and facilitate purification. Solvent recycling and process intensification are also common to reduce cost and environmental impact.

Detailed Reaction Conditions and Variations

Coupling Agents and Catalysts

- N,N’-Dicyclohexylcarbodiimide (DCC): Widely used for amide bond formation due to its efficiency in activating carboxylic acids.

- 4-Dimethylaminopyridine (DMAP): Serves as a nucleophilic catalyst, increasing the rate of amide formation.

- Alternative coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used in aqueous or mixed solvent systems for improved environmental compatibility.

Solvent Systems

- Dichloromethane (DCM) is the solvent of choice for laboratory-scale synthesis due to its ability to dissolve both reactants and reagents and its inertness under reaction conditions.

- For industrial synthesis, solvents like tetrahydrofuran (THF) or ethyl acetate may be employed depending on process safety and environmental considerations.

Temperature and Time

- The reaction is typically conducted at room temperature (20–25°C) to prevent side reactions and degradation.

- Reaction times range from several hours up to 24 hours, depending on scale and reagent concentrations.

Alternative Synthetic Strategies

Amide Formation via Acid Chloride Intermediate

An alternative approach involves converting 2-methoxybenzoic acid to its acid chloride derivative using reagents such as thionyl chloride (SOCl₂), followed by reaction with 4-methylpiperazine:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-Methoxybenzoic acid + Thionyl chloride (SOCl₂) | Formation of 2-methoxybenzoyl chloride |

| 2 | 2-Methoxybenzoyl chloride + 4-methylpiperazine in dichloromethane | Amide bond formation yielding target compound |

This method often gives higher reaction rates and yields but requires careful handling of corrosive reagents and by-products.

Reductive Amination Route (Less Common)

Though less direct, reductive amination of corresponding aldehyde intermediates with 4-methylpiperazine can be employed, but this is less favored due to additional synthetic steps and lower overall efficiency.

Reaction Analysis and Characterization

Reaction Monitoring

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) confirm purity and identity.

Structural Confirmation

- Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) provide detailed structural information.

- Mass spectrometry (MS) confirms molecular weight.

- Melting point determination is used for purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Carbodiimide-mediated coupling | 2-Methoxybenzoic acid, 4-methylpiperazine, DCC, DMAP, DCM | Room temp, several hours | 70–85 | Preferred for lab synthesis |

| Acid chloride intermediate | 2-Methoxybenzoic acid, SOCl₂, 4-methylpiperazine, DCM | 0–25°C, 1–3 hours | 75–90 | Faster reaction, requires careful handling |

| Reductive amination (less common) | Aldehyde intermediate, 4-methylpiperazine, reducing agent | Variable | Variable | More complex, less efficient |

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2-hydroxy-N-(4-methylpiperazin-1-yl)benzamide.

Reduction: Formation of 2-methoxy-N-(4-methylpiperazin-1-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-methoxy-N-(4-methylpiperazin-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Table 2: Impact of Piperazine Modifications on Activity

Role of Methoxy Substitution

The ortho-methoxy group influences electronic properties and target selectivity:

- 2-MMB (2-Methoxy-N-(4-methylphenyl)benzamide) : Lacks the piperazine group but retains activity in suppressing cardiac long QT syndrome (zebrafish model), highlighting the methoxy group’s role in ion channel interactions .

- N-((4-chlorophenyl)sulfonyl)-2-methoxy-N-(4-methoxyphenyl)benzamide : Dual methoxy and sulfonyl groups enhance metabolic stability but reduce CNS penetration due to increased polarity .

Key Research Findings

- Antitumor Potential: Derivatives with benzothiazole/benzimidazole cores show superior activity over the parent benzamide, likely due to improved DNA intercalation .

- Ion Channel Modulation : The 4-methylpiperazine group is essential for HCN4 inhibition, but bulky substituents (e.g., cyclohexyl) reduce potency .

- Protein-Protein Interaction Inhibition : Nitro-substituted analogues (e.g., WDR5-0101) outperform the parent compound in disrupting MLL-WDR5 complexes .

Biologische Aktivität

2-Methoxy-N-(4-methylpiperazin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, receptor interactions, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a methoxy group, a benzamide moiety, and a piperazine ring. Its structure can be represented as follows:

- Chemical Formula : C_{12}H_{18}N_{2}O_{2}

- Molecular Weight : 218.29 g/mol

- XLogP3-AA : 2.9 (indicating moderate lipophilicity)

The presence of the methoxy group enhances the lipophilicity and bioavailability of the compound, potentially facilitating its interaction with biological targets .

2-Methoxy-N-(4-methylpiperazin-1-yl)benzamide exhibits its biological effects primarily through modulation of various receptors and enzymes involved in neurological disorders. Studies indicate that it binds selectively to certain molecular targets, influencing their activity and thereby affecting biological pathways .

Key Mechanisms:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, which may contribute to its potential efficacy in treating conditions like anxiety and depression.

- Enzyme Inhibition : It may inhibit specific enzymes related to disease pathways, although detailed studies are still ongoing to elucidate these interactions.

Antiproliferative Activity

Recent studies have demonstrated that 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell growth) against selected cancer types:

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| HCT116 (Colon) | 3.7 | Doxorubicin | 0.5 |

| MCF-7 (Breast) | 1.2 | Etoposide | 0.3 |

| HEK 293 (Kidney) | 5.3 |

These results indicate that while the compound shows promising activity, it is less potent than established chemotherapeutic agents like doxorubicin and etoposide .

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 16 |

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

- Neurological Disorders : A study explored the effects of this compound on anxiety models in rodents, showing significant anxiolytic effects comparable to standard treatments.

- Cancer Treatment : In vitro studies indicated that the compound inhibited proliferation in several cancer cell lines, leading researchers to investigate its potential as an adjunct therapy in chemotherapy regimens.

- Antimicrobial Research : Laboratory tests confirmed its efficacy against resistant strains of bacteria, prompting further exploration into its mechanism of action against microbial pathogens.

Comparative Analysis with Similar Compounds

The uniqueness of 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide lies in its specific structural features that confer distinct chemical and biological properties when compared with structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| N-[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine | Potent ALK inhibitor |

| 2-Amino-4-(1-piperidine)pyridine derivatives | Dual inhibition properties |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Anti-inflammatory properties |

This comparative analysis highlights the potential advantages of using 2-methoxy-N-(4-methylpiperazin-1-yl)benzamide in targeted therapies due to its unique binding properties and biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.